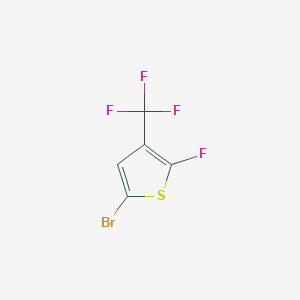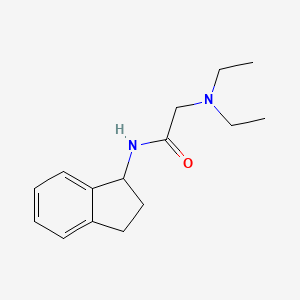
(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol is a quinazoline derivative known for its potential biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol typically involves a multi-step process. One common method includes the reaction of 4-chloro-7-fluoro-6-nitroquinazoline with (S)-tetrahydrofuran-3-ol in the presence of sodium hydride (NaH). The optimized reaction conditions involve a molar ratio of 1:1.2 for the quinazoline compound to (S)-tetrahydrofuran-3-ol, with 60% NaH used as a base .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves mild reaction conditions, simple operations, and low-cost reagents. The structures of the intermediates and final product are confirmed using techniques such as 1H NMR .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives .
Applications De Recherche Scientifique
(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol involves its interaction with specific molecular targets. For example, it may inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in the proliferation and survival of cancer cells. By inhibiting this pathway, the compound can exert anti-tumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Afatinib: A quinazoline derivative used in the treatment of NSCLC.
Gefitinib: Another EGFR inhibitor used in cancer therapy.
Erlotinib: Similar to afatinib and gefitinib, used for the treatment of various cancers.
Uniqueness
(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H13N3O3 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
6-amino-7-[(3S)-oxolan-3-yl]oxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13N3O3/c13-9-3-8-10(14-6-15-12(8)16)4-11(9)18-7-1-2-17-5-7/h3-4,6-7H,1-2,5,13H2,(H,14,15,16)/t7-/m0/s1 |
Clé InChI |
TWGHAAIWEPIMDR-ZETCQYMHSA-N |
SMILES isomérique |
C1COC[C@H]1OC2=C(C=C3C(=C2)N=CNC3=O)N |
SMILES canonique |
C1COCC1OC2=C(C=C3C(=C2)N=CNC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


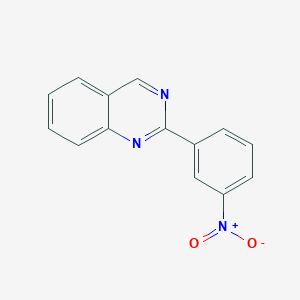
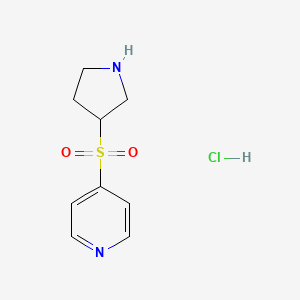
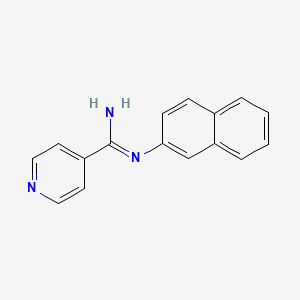
![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)
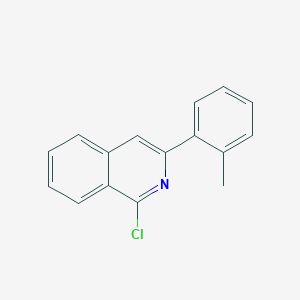


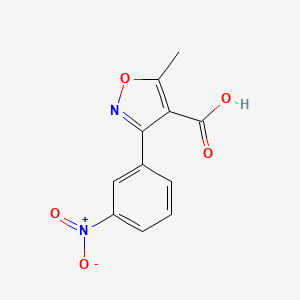
![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)
